2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methoxy-substituted pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone typically involves the following steps:
Formation of the Pyran Ring: : The pyran ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,4-dihydroxy-2-methoxybutane.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions.
Ketone Formation: : The final step involves the oxidation of the corresponding alcohol to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl carboxylic acids.
Reduction: : Trifluoromethyl alcohols.
Substitution: : Substituted trifluoromethyl compounds or methoxy derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biological molecules.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the methoxy group influences its binding affinity to biological targets.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone: can be compared to other fluorinated compounds, such as:
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine
Benzamide, 2,4,5-trifluoro-3-methoxy-N-butyl-
This compound .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c1-13-6-3-2-5(4-14-6)7(12)8(9,10)11/h4,6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXSNPXEYYRPOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=CO1)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396401 | |
Record name | 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220370-51-4 | |
Record name | 2,2,2-trifluoro-1-(2-methoxy-3,4-dihydro-2H-pyran-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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